5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-
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Overview
Description
5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family These compounds are characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of 3-ethoxybenzaldehyde with glycine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-ethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
- 4-[(4-methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
- 4-[(3-methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
Uniqueness
The presence of the ethoxy group in 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a unique candidate for various applications .
Properties
CAS No. |
200126-69-8 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
InChI Key |
UETLJVVWJWYICL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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